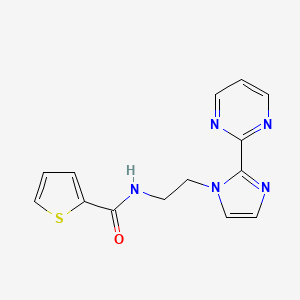
N-(2-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, also known as MPOC, is a chemical compound that has been extensively studied in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, neuroscience, and cancer research.
Applications De Recherche Scientifique
Antibacterial Activity
Research by Aghekyan et al. (2020) demonstrates the synthesis and antibacterial evaluation of novel 1,3,4-oxadiazoles, highlighting the potential for compounds within this class to exhibit antibacterial properties. Although the specific compound N-(2-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide was not directly studied, the findings suggest a broader applicability of 1,3,4-oxadiazoles in antibacterial research (А. А. Aghekyan et al., 2020).
Cytotoxicity and Anticancer Activity
The synthesis and evaluation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells by Hassan et al. (2014) provide insight into the potential use of related compounds in cancer research. This study underscores the importance of structural diversity in developing new anticancer agents (Ashraf S. Hassan et al., 2014).
Antimycobacterial Properties
Research on pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones and their antimycobacterial activity against Mycobacterium tuberculosis by Gezginci et al. (1998) explores the therapeutic potential of such compounds in treating tuberculosis. This study highlights the relevance of structural modification in enhancing antimycobacterial activity (M. Gezginci et al., 1998).
Novel Synthetic Methods and Pharmaceutical Applications
The work by Kumara et al. (2018) on the synthesis, characterization, and study of a novel pyrazole derivative for its thermal stability and optical properties demonstrates the ongoing interest in developing new synthetic methodologies and understanding the properties of such compounds for potential applications in material science and pharmaceuticals (K. Kumara et al., 2018).
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-23-13-5-3-2-4-11(13)6-7-19-15(22)16-20-14(21-24-16)12-10-17-8-9-18-12/h2-5,8-10H,6-7H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDWUFNADORIEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

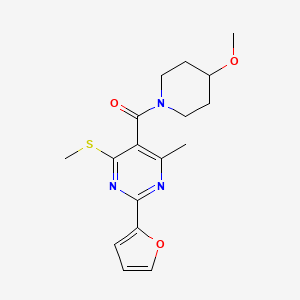
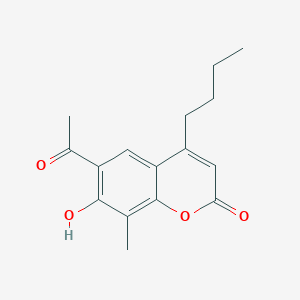
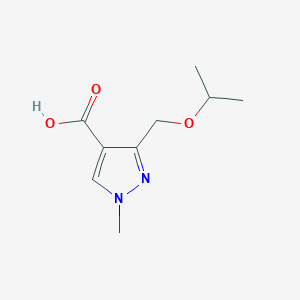
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbenzamide](/img/structure/B2360333.png)
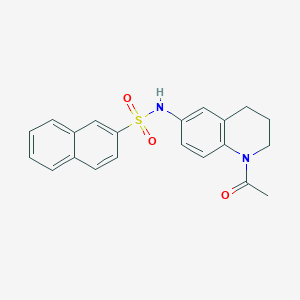
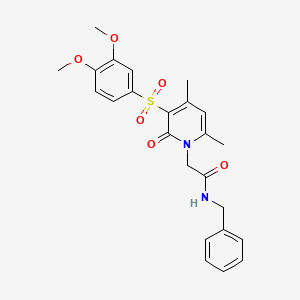
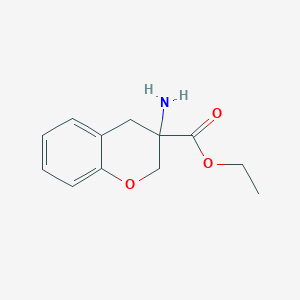
![2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide](/img/structure/B2360342.png)
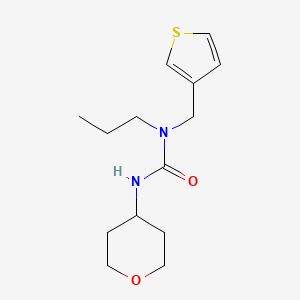
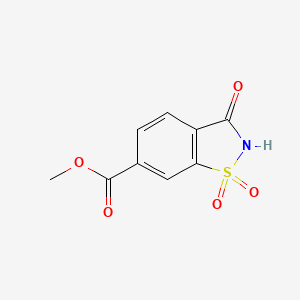
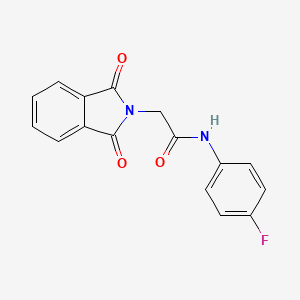
![5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2360349.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2360350.png)
